molecular formula C21H24NO4+ B1616816 Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl- CAS No. 6882-14-0

Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-

Cat. No. B1616816
CAS RN: 6882-14-0
M. Wt: 354.4 g/mol
InChI Key: QEYACURRVKYESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl- is a natural product found in Thalictrum minus with data available.

Scientific Research Applications

1. Chemical Reactions and Synthesis

Isoquinolinium compounds have been extensively studied in chemical reactions and synthesis. For instance, studies have explored the cycloaddition reactions of isoquinolinium derivatives, leading to the formation of complex heterocyclic structures (Kobayashi et al., 1975). Another research focused on the Bischler-Napieralski reaction of bromomethoxyphenyl derivatives, highlighting their potential in synthesizing methoxy-indolo[2,1‐a]isoquinolines with potential antitumor properties (Ambros, Angerer, & Wiegrebe, 1988).

2. Biological Activity

Several studies have investigated the biological activities of isoquinolinium compounds. One research evaluated the neuromuscular blocking properties of isoquinolinium bisquaternary compounds, finding them to be effective in producing non-depolarizing neuromuscular block in various animals (Hughes, 1972). Methoxylated tetrahydroisoquinolinium derivatives have been examined for their affinity for apamin-sensitive binding sites, showing significant results in blocking apamin-sensitive afterhyperpolarization in rat dopaminergic neurons (Graulich et al., 2006).

3. Structural Studies and Synthons

Isoquinolinium salts have been used in structural studies and as synthons in organic chemistry. The Smiles rearrangement in isoquinolinium salts has been documented, providing insights into the structural transformations of these compounds (Mizuta, Naruto, & Nishimura, 1987). Additionally, the use of arylsilanes in directed Pictet-Spengler cyclizations for the regiospecific synthesis of isoquinoline alkaloids demonstrates the versatility of these compounds in synthetic pathways (Miller & Tsang, 1988).

properties

CAS RN

6882-14-0

Molecular Formula

C21H24NO4+

Molecular Weight

354.4 g/mol

IUPAC Name

5,6,7-trimethoxy-1-[(4-methoxyphenyl)methyl]-2-methylisoquinolin-2-ium

InChI

InChI=1S/C21H24NO4/c1-22-11-10-16-17(13-19(24-3)21(26-5)20(16)25-4)18(22)12-14-6-8-15(23-2)9-7-14/h6-11,13H,12H2,1-5H3/q+1

InChI Key

QEYACURRVKYESS-UHFFFAOYSA-N

SMILES

C[N+]1=C(C2=CC(=C(C(=C2C=C1)OC)OC)OC)CC3=CC=C(C=C3)OC

Canonical SMILES

C[N+]1=C(C2=CC(=C(C(=C2C=C1)OC)OC)OC)CC3=CC=C(C=C3)OC

Other CAS RN

6882-14-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-
Reactant of Route 2
Reactant of Route 2
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-
Reactant of Route 3
Reactant of Route 3
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-
Reactant of Route 4
Reactant of Route 4
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-
Reactant of Route 5
Reactant of Route 5
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-
Reactant of Route 6
Reactant of Route 6
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.